Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative, a class of compounds widely studied for their pharmacological and material science applications. This article compares the compound with similar derivatives, focusing on synthesis, physicochemical properties, and biological activities, drawing from diverse research findings.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-16(18(22)24-2)17(21-19(23)20-12)13-7-6-10-15(11-13)25-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNIIFMKAXUWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 282108-65-0), a compound belonging to the class of tetrahydropyrimidines, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H18N2O4
- Molar Mass : 338.36 g/mol
- Density : 1.222 g/cm³ (predicted)
- Boiling Point : 473.8 °C (predicted)
- pKa : 11.12 (predicted)
Biological Activity Overview
The biological activities of tetrahydropyrimidine derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects such as:
- Antimicrobial Activity :
- Anticancer Activity :
- Antiviral Activity :
- Anti-inflammatory and Antioxidant Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its molecular structure. The presence of specific functional groups and the arrangement of substituents significantly influence its pharmacological properties:
| Compound | IC50 Value (μM) | Activity Type |
|---|---|---|
| 5a | 6.261 | Radical scavenging |
| 5g | 6.539 | Alpha-amylase inhibition |
| 4b | Not specified | Antitumor activity |
| 13e | 0.65 | HIV integrase inhibition |
Case Studies
- Dual Activity Evaluation :
- HIV Integrase Inhibition Study :
Scientific Research Applications
Pharmaceutical Applications
-
Antitumor Activity :
- Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising antitumor properties. Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its viability as a lead compound in cancer therapy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in tumor progression and inflammation. This inhibition can disrupt critical pathways that cancer cells rely on for growth and survival .
- Receptor Modulation : Studies suggest that it may act on various receptors associated with inflammatory responses or tumor growth, potentially leading to reduced symptoms or tumor size .
Case Studies
Several case studies highlight the efficacy of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) under 50 µg/mL. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha production in activated macrophages by over 30%, indicating potential for treating inflammatory diseases. |
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy) improve reaction yields compared to electron-withdrawing substituents (e.g., perfluorophenyl) .
- Bulky or hydrophobic groups (e.g., 3-phenoxyphenyl) are hypothesized to enhance biological activity due to improved target binding, as seen in SAR studies .
Enzyme Inhibition
- Thymidine Phosphorylase (TP) Inhibition :
- Thiophen-3-yl derivative (IC₅₀ = 79.6 µM) outperforms 3,4-dimethoxyphenyl analogs (IC₅₀ = 424.1 µM), suggesting smaller heterocyclic substituents enhance TP inhibition .
- Nitrophenyl and sulfamoylphenyl derivatives show mixed results, with IC₅₀ values ranging from 47.1 to 404.6 µM, depending on substituent electronics .
Antiproliferative and Cytotoxic Effects
- Sulfamoylphenyl derivatives (e.g., compound 12a) exhibit potent antiproliferative activity (IC₅₀ = 258–259 °C melting point correlates with stability in biological assays) .
- Analogs with pyridinyl or fluorophenyl groups demonstrate moderate cytotoxicity, likely due to interactions with cellular enzymes .
Antioxidant Activity
- Furanyl-substituted DHPMs show free radical scavenging activity (e.g., IC₅₀ = 0.6 mg/mL for compound 3c), though 3-phenoxyphenyl’s bulky structure may reduce such effects compared to smaller heterocycles .
Physicochemical Properties
Solubility and Thermodynamics
- Methyl esters with phenyl groups (e.g., methyl 6-methyl-2-oxo-4-phenyl derivatives) exhibit solubility dependent on solvent polarity, with higher entropy of mixing in isopropanol than benzene .
- The 3-phenoxyphenyl group’s ether linkage may improve solubility in polar solvents compared to purely aromatic substituents (e.g., p-tolyl) but reduce it relative to nitro or sulfamoyl groups.
Crystallinity and Stability
- Perfluorophenyl derivatives display high melting points (>300°C), indicating strong crystal lattice interactions, whereas methoxy-substituted analogs melt at lower temperatures (~220°C) .
Structure-Activity Relationship (SAR) Trends
Electron-Donating Groups: Methoxy and phenoxy substituents enhance analgesic and antibacterial activities by improving hydrophobicity and target binding .
Steric Effects: Bulky groups (e.g., 3-phenoxyphenyl) may hinder enzyme binding but improve selectivity for membrane-bound targets.
Hybrid Substituents : Sulfamoyl and triazolyl groups (e.g., in compound 7h) introduce secondary pharmacophores, broadening biological activity .
Preparation Methods
Acid-Catalyzed Synthesis
Traditional methods use Brønsted acids like HCl or Lewis acids (e.g., Yb(OTf)) to catalyze the reaction. A representative protocol involves:
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Reactants : 3-Phenoxybenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), urea (1.5 equiv).
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Catalyst : 10 mol% HCl in ethanol.
-
Conditions : Reflux at 80°C for 12–18 hours.
Limitations : Prolonged reaction times and moderate yields due to competing side reactions.
Advanced Catalytic Systems
Phase Transfer Catalysis (PTC)
Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems:
-
Solvent : Aqueous NaOH/organic solvent (toluene).
-
Catalyst : 15 mol% TBAB.
-
Conditions : 90°C, 6–8 hours.
Mechanistic Advantage : TBAB facilitates hydroxide ion transfer, accelerating enolate formation and reducing side products.
Heterogeneous Catalysis
Silicotungstic acid supported on Ambelyst-15 (WSi/A15) enables solvent-free synthesis:
Reusability : The catalyst retains 85% activity after five cycles, confirmed by hot filtration tests.
Solvent and Temperature Optimization
Solvent-Free Synthesis
Eliminating solvents improves atom economy and reduces waste:
-
Reactants : Neat mixture of aldehyde, β-ketoester, and urea.
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Catalyst : 10 mol% L-proline methyl ester hydrochloride.
-
Conditions : 100°C, 3–4 hours.
Key Insight : L-proline derivatives act as bifunctional organocatalysts, stabilizing intermediates via hydrogen bonding.
Low-Melting Mixture (LMM) Solvents
LMMs like citric acid-mannitol-urea (30:20:50) melt at 65°C, serving as both solvent and catalyst:
Advantage : The melt stabilizes the bis-ureide intermediate, enhancing cyclization efficiency.
Comparative Analysis of Methods
Key Trends :
Mechanistic Insights and Intermediate Isolation
Bis-Ureide Intermediate
In LMM systems, the bis-ureide intermediate (Fig. 1) is isolable, confirming a stepwise mechanism:
-
Aldehyde-Urea Condensation : Forms carbamate intermediate.
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Enolate Addition : Methyl acetoacetate enolate attacks the electrophilic carbon.
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Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine.
Spectroscopic Characterization
-
H NMR : Key signals include δ 2.35 (CH), δ 3.70 (COOCH), and δ 6.80–7.40 (aromatic protons).
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IR : Stretching at 1720 cm (ester C=O) and 1660 cm (pyrimidinone C=O).
Scale-Up and Industrial Feasibility
-
Batch Reactors : Solvent-free methods scale efficiently with 5–10 kg batches reported.
-
Continuous Flow : Microreactors reduce reaction time to 1–2 hours but require precise temperature control.
Cost Analysis :
Q & A
Q. What are the key steps and optimized conditions for synthesizing Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The synthesis typically involves a Biginelli-like multicomponent reaction using urea/thiourea, β-ketoesters, and substituted aldehydes. Critical steps include:
- Condensation : Reaction of 3-phenoxybenzaldehyde with methyl acetoacetate and urea under acidic conditions (e.g., HCl or acetic acid) .
- Cyclization : Controlled heating (reflux in ethanol at 70–80°C for 6–12 hours) to form the tetrahydropyrimidine ring .
- Purification : Recrystallization using ethanol or dichloromethane to achieve >95% purity . Key variables affecting yield (40–74% in similar derivatives) include solvent polarity, reaction time, and stoichiometric ratios of reactants .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core methods include:
- 1H/13C NMR : To confirm substituent positions and ring saturation. For example, NH protons appear at δ 8.95–9.5 ppm in DMSO-d6, and aromatic protons from the 3-phenoxyphenyl group resonate at δ 6.1–7.3 ppm .
- HRMS : Validates molecular weight (e.g., [M+Na]+ peaks at m/z 357–359) .
- Elemental Analysis : Ensures purity (>95% C, H, N matching calculated values) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Kinase Inhibition : Measure IC50 values against targets like thymidine phosphorylase using spectrophotometric assays (e.g., inhibition of 5-fluorouracil release) .
- Antibacterial Screening : Disk diffusion assays against S. aureus and P. aeruginosa at 50–100 µg/mL concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to determine bond lengths, angles, and torsion angles. For example, the tetrahydropyrimidine ring typically adopts a half-chair conformation .
- Refinement : Employ SHELXL for structure solution, with R-factors < 0.05 indicating high accuracy .
- Challenges : Address disorder in the 3-phenoxyphenyl group by refining occupancy factors or applying restraints .
Q. How do substituents on the phenyl ring influence bioactivity?
Comparative SAR studies on derivatives reveal:
Q. How can contradictory NMR data between similar derivatives be resolved?
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra. NH protons may shift upfield in non-polar solvents .
- Dynamic Exchange : Use variable-temperature NMR to detect tautomerization (e.g., keto-enol equilibria affecting δ 2.1–2.6 ppm methyl signals) .
- Computational Validation : DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and assign ambiguous peaks .
Q. What computational methods predict binding modes to kinase targets?
- Docking : AutoDock Vina or Glide to model interactions with thymidine phosphorylase (PDB: 4E5E). The 3-phenoxyphenyl group occupies the hydrophobic pocket, while the carboxylate forms H-bonds with Arg202 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the ligand-protein complex .
Methodological Considerations
Q. How to optimize reaction yield when scaling up synthesis?
- Solvent Selection : Ethanol or DMF improves solubility of intermediates compared to THF .
- Catalysis : Lewis acids (e.g., FeCl3) reduce reaction time from 12 to 4 hours in similar derivatives .
- Workflow : Use flow chemistry for continuous processing, minimizing decomposition of heat-sensitive intermediates .
Q. What strategies mitigate challenges in crystallizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
